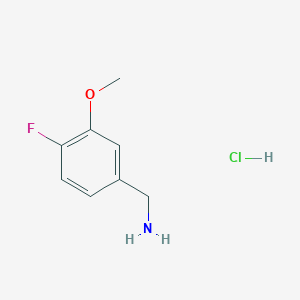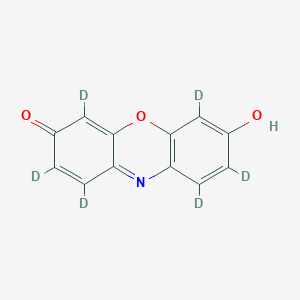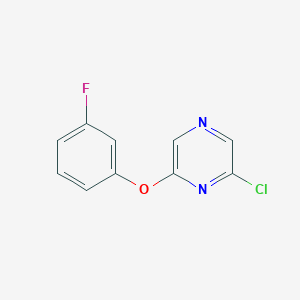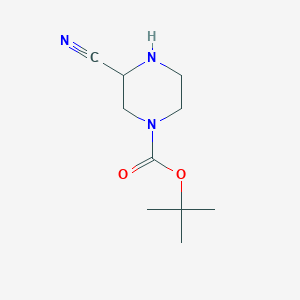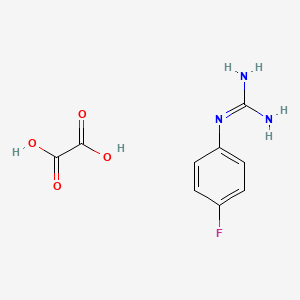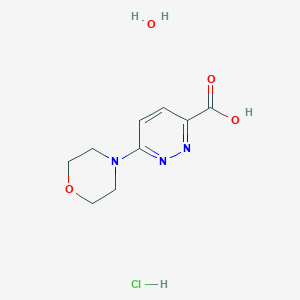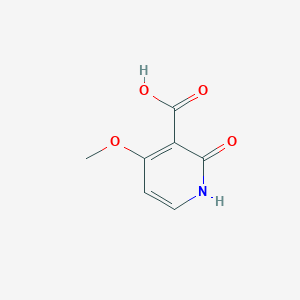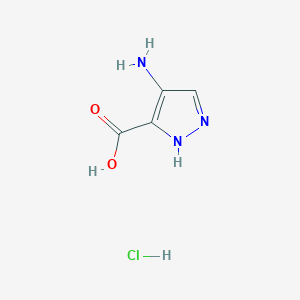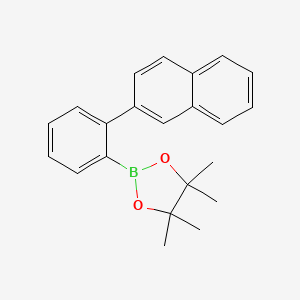
4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane, commonly referred to as TMDN, is a synthetic compound consisting of a boronic acid ester with a substituted naphthalene ring. It is a valuable compound in organic synthesis due to its versatile reactivity, and has been widely used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fragrances.
Applications De Recherche Scientifique
Building Block for Synthesis
4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane is used as a building block in the synthesis of biologically active compounds. It has been utilized in the development of new syntheses for drugs, such as the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
Fluorescence Probes for Detection
This compound is integral in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes have shown utility in biological and chemical studies, demonstrating different fluorescence responses under various conditions (Lampard et al., 2018).
Molecular Structure Studies
The compound has been a subject of study in molecular structure analysis, particularly using techniques like X-ray diffraction. Such studies provide insights into its crystal structure and potential applications in chemistry (Coombs et al., 2006).
Synthesis of Polymeric Materials
It plays a role in the synthesis of polymeric materials, particularly in the development of poly(3-hexylthiophene) for applications in electronics and materials science. This involves chain-growth polymerization processes (Yokozawa et al., 2011).
Application in Living Cell Detection
The compound is utilized in creating probes for detecting hydrogen peroxide in living cells. This application is crucial for biological research and medical diagnostics (Nie et al., 2020).
Nanoparticle Synthesis
This compound has been used in the synthesis of nanoparticles, particularly in creating emission-tuned nanoparticles for potential applications in imaging and therapy (Fischer, Baier, & Mecking, 2013).
Energy Storage Applications
Its derivatives have been explored in the context of molecular solar thermal (MOST) energy storage. These derivatives are promising candidates for new energy storage technologies (Schulte & Ihmels, 2022).
Electroluminescence in Organic Electronics
Naphthalene-substituted derivatives of this compound have been synthesized and applied in the field of organic electronics, particularly for their electroluminescence properties (Jiang et al., 2012).
Mécanisme D'action
Target of Action
As a boronic ester, it is often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as borylation, where it donates a boron atom to the target molecule . This is a key step in many organic synthesis reactions, including the Suzuki-Miyaura cross-coupling .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in facilitating the formation of carbon-carbon bonds .
Result of Action
The molecular and cellular effects of the compound’s action largely depend on the context of its use. In organic synthesis, the compound facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of 4,4,5,5-Tetramethyl-2-(2-(naphthalen-2-yl)phenyl)-1,3,2-dioxaborolane can be influenced by various environmental factors, including temperature, pH, and the presence of other reagents . For instance, in Suzuki-Miyaura cross-coupling reactions, the presence of a palladium catalyst and a base is required .
Propriétés
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-naphthalen-2-ylphenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BO2/c1-21(2)22(3,4)25-23(24-21)20-12-8-7-11-19(20)18-14-13-16-9-5-6-10-17(16)15-18/h5-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLLUMMNMOCMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729096 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1062555-59-2 | |
| Record name | 4,4,5,5-Tetramethyl-2-[2-(naphthalen-2-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



